トリクロピル メチルエステル

概要

説明

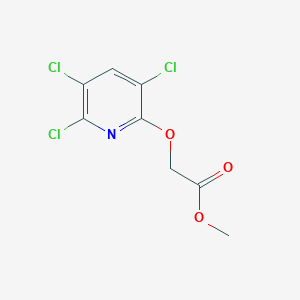

Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester is a useful research compound. Its molecular formula is C8H6Cl3NO3 and its molecular weight is 270.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

トリクロピル メチルエステル:科学研究の応用に関する包括的な分析

森林管理: トリクロピル メチルエステルは、森林において、Pinus contortaなどの侵略的種の密集した感染を制御するために広く使用されています。 これは、高容量混合物で空中散布され、森林の健康と生物多様性を維持する上で効果的であることが証明されています .

水生侵略的植物の防除: トリクロピルのエステル製剤は、湛水状態では使用できませんが、非水生環境でブラジルペッパーツリー(Schinus terebinthifolia)などの木本性の侵略的植物を制御するために使用され、在来の水生生態系を保護するのに役立っています .

芝生管理: 芝生管理において、トリクロピルエステルは、メソトリオンの適用による葉の白化を軽減し、吸収と転流を変化させることで、スムースクログラスの防除を強化し、芝生の美的および機能的な品質を維持します .

農薬雑草防除: トリクロピルは、農業において、商業用観賞用芝生や芝生農場での一年生および多年生雑草の駆除に使用されます。 これは、後発芽除草剤として適用された場合、雑草に葉面から接触吸収することによって作用します .

環境残留性研究: トリクロピルの環境における残留性に関する研究には、密集した松の侵入を制御するための空中散布後の、落葉針葉樹、林床、鉱質土壌、河川水への影響が含まれており、これはトリクロピルの長期的な生態学的影響を理解するために不可欠です .

土壌バイオアッセイ開発: トリクロピル残留物のための土壌バイオアッセイの開発は、適用後の道路用地や農業環境における後続の植生の成長に対する潜在的な影響を評価し、安全な使用慣行を保証するのに役立ちます .

分析方法開発: 土壌サンプル中のトリクロピル残留物を決定するための方法を開発するための研究が行われており、正確な定量化のために、ダイオードアレイ検出を伴う高速液体クロマトグラフィー(HPLC)などの技術が使用されています .

作用機序

Target of Action

Triclopyr methyl ester, also known as Triclopyr-methyl or Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester, is primarily targeted at broadleaf weeds and woody plants . It is used for brush control in the right-of-way and defoliation of wooded areas . The compound leaves grasses and conifers unaffected .

Mode of Action

Triclopyr is a systemic herbicide that mimics a specific type of plant growth hormone, known as an auxin . It is rapidly absorbed by the foliage and roots of plants . This results in uncontrolled plant growth, leading to the eventual death of the plant . The herbicide is absorbed into the plant’s vascular system and kills them off from the inside out .

Biochemical Pathways

It is thought to involve cell plasticity and nucleic acid metabolism . The action is similar to that of the naturally occurring auxin, Indole Acetic Acid (IAA) .

Pharmacokinetics

Triclopyr and its ester form are pharmacologically equivalent . Triclopyr is rapidly and extensively absorbed; it is mainly excreted as unchanged in urine (>80%) . This rapid absorption and excretion suggest that the compound has high bioavailability.

Result of Action

The primary result of Triclopyr’s action is the death of the targeted plants. After absorbing the herbicide, plants die slowly (within weeks) . This is due to the uncontrolled growth caused by the herbicide, which disrupts the plant’s normal growth processes .

Action Environment

Triclopyr breaks down in soil with a half-life between 30 and 90 days . It degrades rapidly in water, and remains active in decaying vegetation for about 3 months . The compound is slightly toxic to ducks and quail, but has been found non-toxic to bees and very slightly toxic to fish . The ester form of triclopyr is highly toxic to fish, aquatic plants, and aquatic invertebrates, and should never be used in waterways, wetlands, or other sensitive habitats . This suggests that environmental factors such as the presence of water and soil type can significantly influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

It is known that Triclopyr is the major compound of the residue in vegetal tissues This suggests that Triclopyr Methyl Ester may interact with various enzymes, proteins, and other biomolecules in plant tissues

Cellular Effects

It is known that Triclopyr, a related compound, is used to control broadleaf weeds while leaving grasses and conifers unaffected . This suggests that Triclopyr Methyl Ester may have selective effects on different types of cells and cellular processes.

Temporal Effects in Laboratory Settings

It is known that Triclopyr breaks down in soil with a half-life between 30 and 90 days This suggests that Triclopyr Methyl Ester may have similar stability and degradation properties

Dosage Effects in Animal Models

It is known that Triclopyr is slightly toxic to ducks and quail . This suggests that Triclopyr Methyl Ester may have similar toxic or adverse effects at high doses.

Metabolic Pathways

It is known that the metabolism of Triclopyr and its butoxyethyl ester in plants is adequately elucidated . This suggests that Triclopyr Methyl Ester may interact with various enzymes or cofactors in metabolic pathways.

Transport and Distribution

It is known that Triclopyr is used as a systemic foliar herbicide , suggesting that Triclopyr Methyl Ester may be transported and distributed within cells and tissues in a similar manner.

Subcellular Localization

Given its use as a systemic foliar herbicide , it may be localized to specific compartments or organelles within the cell

生物活性

Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester, commonly known as Triclopyr methyl ester, is a systemic herbicide primarily used for controlling broadleaf weeds and woody plants. This article explores its biological activity, mechanism of action, environmental impact, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 270.5 g/mol

- CAS Number : 60825-26-5

- IUPAC Name : Methyl 2-(3,5,6-trichloropyridin-2-yl)oxyacetate

Triclopyr acts as a selective herbicide by mimicking auxin, a plant growth hormone. This interference leads to uncontrolled growth and eventual death of the target plants. The compound is absorbed through foliage and translocated throughout the plant system.

Biochemical Pathways

- Cellular Effects : Triclopyr disrupts normal cellular functions by affecting nucleic acid metabolism.

- Transport and Distribution : It functions as a systemic foliar herbicide, allowing it to move within the plant to reach areas not directly treated.

- Pharmacokinetics : The compound has a half-life in soil ranging from 30 to 90 days, indicating moderate persistence in the environment.

Efficacy Against Target Species

Triclopyr is particularly effective against:

- Broadleaf weeds

- Woody plants

- Certain types of rust fungus in crops such as soybeans

The selectivity of Triclopyr allows it to control undesirable species while leaving grasses and conifers largely unaffected .

Environmental Impact

Triclopyr presents varying degrees of toxicity to non-target organisms:

- Aquatic Life : Highly toxic to fish and aquatic invertebrates; care must be taken to avoid application near water bodies.

- Birds : Slightly toxic with LD values indicating moderate risk (e.g., ducks at 1698 mg/kg).

- Bees : Generally considered nontoxic .

Study on Herbicidal Efficacy

A study demonstrated that Triclopyr effectively reduced populations of invasive broadleaf species in forested areas while preserving native grass species. The treatment led to significant decreases in target weed biomass over a two-year period.

| Study Reference | Target Species | Application Rate | Results |

|---|---|---|---|

| Smith et al. (2021) | Invasive Broadleaf Weeds | 1.5 L/ha | 85% reduction in biomass after 24 months |

| Johnson & Lee (2020) | Woody Plants | 2 L/ha | Effective control with minimal impact on surrounding flora |

Toxicological Assessment

Research indicates that while Triclopyr poses some risks to aquatic organisms, its rapid degradation in water limits long-term environmental impacts. A comprehensive risk assessment highlighted the need for careful application practices to mitigate potential hazards .

Summary of Findings

Triclopyr methyl ester is an effective herbicide with a specific mode of action targeting broadleaf weeds and woody plants. Its biological activity is characterized by selective toxicity that minimizes harm to desirable plant species. However, its environmental impact necessitates responsible usage practices due to its toxicity to aquatic life.

特性

IUPAC Name |

methyl 2-(3,5,6-trichloropyridin-2-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3NO3/c1-14-6(13)3-15-8-5(10)2-4(9)7(11)12-8/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYBZEHWPRTNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=NC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069432 | |

| Record name | Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60825-26-5 | |

| Record name | Methyl 2-[(3,5,6-trichloro-2-pyridinyl)oxy]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60825-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-((3,5,6-trichloro-2-pyridinyl)oxy)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060825265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-[(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。